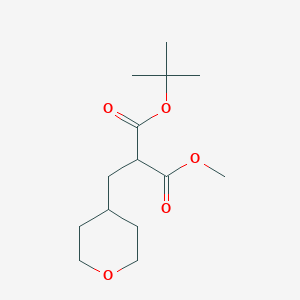
2-Benzylsulfonyl-1-methyl-5-nitroimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylsulfonyl-1-methyl-5-nitroimidazole is a synthetic compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications, particularly in the field of medicine as antimicrobial agents. The compound’s structure features a benzylsulfonyl group attached to a methylated nitroimidazole ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfonyl-1-methyl-5-nitroimidazole typically involves the nitration of an imidazole precursor followed by sulfonylation and methylation steps. One common method includes:
Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Sulfonylation: The nitrated imidazole is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to form the benzylsulfonyl derivative.
Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
化学反应分析
Types of Reactions: 2-Benzylsulfonyl-1-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products:
Reduction: 2-Benzylsulfonyl-1-methyl-5-aminoimidazole.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted imidazole derivatives with different functional groups.
科学研究应用
2-Benzylsulfonyl-1-methyl-5-nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its nitroimidazole core, which is known to exhibit activity against anaerobic bacteria and protozoa.
Medicine: Explored for its potential therapeutic applications, including its use in the treatment of infections and as a radiosensitizer in cancer therapy.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
作用机制
The mechanism of action of 2-Benzylsulfonyl-1-methyl-5-nitroimidazole involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets microbial DNA, causing strand breaks and inhibiting replication, which ultimately results in cell death.
相似化合物的比较
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar in structure and function, used to treat protozoal infections.
Ornidazole: Used for its antiprotozoal and antibacterial properties.
Comparison: 2-Benzylsulfonyl-1-methyl-5-nitroimidazole is unique due to its benzylsulfonyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles. This structural difference can influence its solubility, stability, and interaction with biological targets, potentially offering advantages in specific applications.
属性
分子式 |
C11H11N3O4S |
|---|---|
分子量 |
281.29 g/mol |
IUPAC 名称 |
2-benzylsulfonyl-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H11N3O4S/c1-13-10(14(15)16)7-12-11(13)19(17,18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI 键 |
QWVHQBUYHWVJRS-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)



![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)





